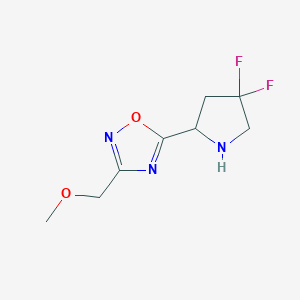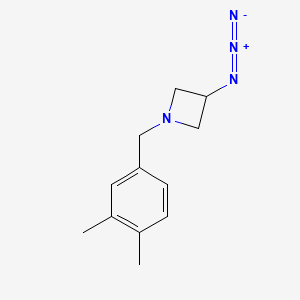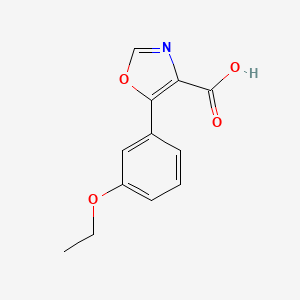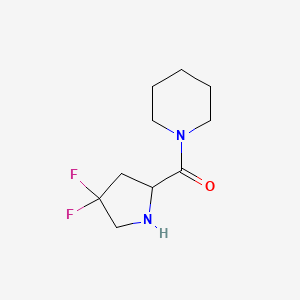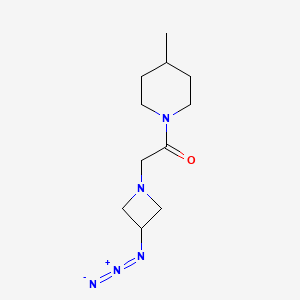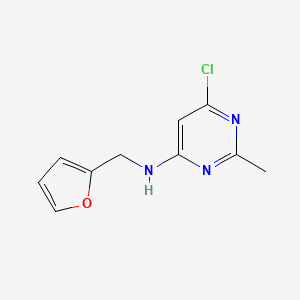
6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine
Übersicht
Beschreibung
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine, also known as CNFMMP, is a pyrimidine derivative that has been studied for its potential applications in scientific and medical research. It is a synthetic compound, and its synthesis involves a multi-step process. CNFMMP has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
One study focused on the crystal and molecular structures of related compounds, emphasizing the significant role of hydrogen-bonding interactions in stabilizing layer structures within the crystal formations. This research provides a foundation for understanding the structural characteristics and potential applications of 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine in materials science and crystallography (Odell et al., 2007).
Chemical Synthesis and Reactivity
Another area of application is in the domain of chemical synthesis, where the reactivity of halogenated pyrimidines with nucleophiles has been explored. For instance, transformations in reactions of heterocyclic halogen compounds with nucleophiles have been investigated, demonstrating the potential for creating new chemical entities and exploring ring transformations, which can be foundational in the development of pharmaceuticals and agrochemicals (Hertog et al., 2010).
Biological Activity
Research into compounds structurally related to this compound has shown pronounced antituberculous effects, highlighting the potential for this and similar compounds to be developed as therapeutic agents. The synthesis and biological activity exploration of these compounds are crucial in the search for new treatments for infectious diseases (Erkin & Krutikov, 2007).
Antimicrobial and Anticancer Potential
Furthermore, the synthesis and characterization of derivatives related to this compound have indicated their potential in antimicrobial and anticancer activity. This underscores the importance of such compounds in medical research, aiming to discover new treatments for cancer and infections (Mathew & Ezhilarasi, 2021).
Eigenschaften
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYZTAAHUJQXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





